molecular formula C5H4N2O4 B12861872 1H-Pyrazole-1,5-dicarboxylic acid CAS No. 90993-83-2

1H-Pyrazole-1,5-dicarboxylic acid

Cat. No.: B12861872
CAS No.: 90993-83-2
M. Wt: 156.10 g/mol
InChI Key: URORXTCGNUBKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1,5-dicarboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-dicarboxylic acid can be synthesized through various methods, including hydrothermal, mechanochemical, and precipitation techniques. These methods involve the reaction of pyrazole derivatives with suitable reagents under controlled conditions to yield the desired product . For instance, the hydrothermal method involves heating the reactants in a sealed vessel at high temperatures and pressures, leading to high yields and crystallinity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as carboxylic acids and nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3,5-dicarboxylic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-1,5-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

90993-83-2

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

pyrazole-1,5-dicarboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-4(9)3-1-2-6-7(3)5(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

URORXTCGNUBKKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.